3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Researchers requiring the para-bromo regioisomer for halogen-bonding studies often receive the meta-bromo isomer by mistake. 3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901228-62-4) eliminates this risk. Key advantages: • Confirmed para-Br geometry for targeted kinase (HPK1/FLT3) and β-glucuronidase assays. • 3,4-Dimethylphenyl N1-substituent matches US 2025/0011319 Markush claims. • Cert. of Analysis with ¹H NMR & HPLC purity ≥95% included. In stock; request a quote for mg-to-gram packs.

Molecular Formula C25H20BrN3O
Molecular Weight 458.359
CAS No. 901228-62-4
Cat. No. B2805963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
CAS901228-62-4
Molecular FormulaC25H20BrN3O
Molecular Weight458.359
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)OC)C
InChIInChI=1S/C25H20BrN3O/c1-15-4-9-19(12-16(15)2)29-25-21-13-20(30-3)10-11-23(21)27-14-22(25)24(28-29)17-5-7-18(26)8-6-17/h4-14H,1-3H3
InChIKeyUZZNREAPFASZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical and Structural Baseline


3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901228-62-4) is a fully aromatic, tricyclic heterocycle belonging to the 1H-pyrazolo[4,3-c]quinoline chemotype . The core scaffold condenses a pyrazole ring onto a quinoline system, substituted at the 3-position with a para-bromophenyl group, at the 1-position with a 3,4-dimethylphenyl group, and at the 8-position with a methoxy group . Its molecular formula is C₂₅H₂₀BrN₃O, with a molecular weight of 458.3 g/mol and a computed XLogP3-AA of 6.6, indicating high lipophilicity relative to many other pyrazolo[4,3-c]quinoline derivatives described in the anti-inflammatory and β-glucuronidase inhibitor literature . This compound is primarily distributed as a research reagent with typical purity specifications of 95% and is noted in the patent and primary literature as a member of a class with reported inhibitory activities against hematopoietic progenitor kinase 1 (HPK1), FMS-like tyrosine kinase 3 (FLT3), β-glucuronidase, phosphodiesterase 10 (PDE10), and nitric oxide production .

Why In-Class Substitution Fails


The pyrazolo[4,3-c]quinoline scaffold is pharmacologically promiscuous, with documented ligand activity at benzodiazepine receptors, adenosine A₃ receptors, HPK1, FLT3, PDE10, β-glucuronidase, and iNOS/COX-2 pathways depending on the precise substitution pattern . For the target compound, three structural features create a unique regio‑electronic profile that generic in‑class substitution cannot replicate: (i) the para‑bromophenyl group at C‑3 positions a heavy halogen for potential halogen‑bonding interactions, distinguishing it from the meta‑bromo isomer (CAS 901229‑88‑7) whose altered dipole vector and steric presentation can redirect target engagement ; (ii) the 3,4‑dimethylphenyl N1‑substituent introduces both steric bulk and a specific electron‑donating topology not recapitulated by unsubstituted phenyl or mono‑methyl analogs; (iii) the 8‑methoxy group alters the quinoline ring electronics and hydrogen‑bond acceptor capacity relative to the 8‑fluoro, 8‑methyl, or 8‑unsubstituted analogs, each of which shifts lipophilicity, metabolic stability, and target binding in documented structure–activity relationships . Consequently, even closely related pyrazolo[4,3‑c]quinolines cannot be assumed interchangeable without quantitative head‑to‑head comparative data in the assay of interest.

Quantitative Differential Evidence vs. Closest Analogs


Para-Bromo vs. Meta-Bromo Halogen Positioning

Within the pyrazolo[4,3-c]quinoline chemotype, halogen regioisomerism at the C3‑phenyl ring has been demonstrated to alter receptor binding affinity in structurally analogous systems . The target compound bears a para‑bromophenyl substituent at C3, whereas its closest commercially available analog (CAS 901229‑88‑7) bears a meta‑bromophenyl group . In the broader pyrazolo[4,3‑c]quinolin‑3‑one benzodiazepine receptor series, para‑substitution on the 2‑aryl ring consistently yields higher affinity than the corresponding meta‑substituted congeners, with measured Ki differences of 2‑ to 10‑fold . While direct head‑to‑head binding data for the target compound versus its meta‑bromo isomer are not available in the public domain, the class‑level SAR indicates that the para‑bromo geometry presents a distinct halogen‑bond donor vector and dipole orientation relative to the pyrazoloquinoline core, which is predicted to differentially engage halogen‑accepting residues in protein binding pockets.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

8-Methoxy vs. 8-Fluoro and 8-Methyl Analog Profiles

The 8‑position substituent on the quinoline ring substantially influences both the computed lipophilicity and hydrogen‑bonding capacity of the pyrazolo[4,3‑c]quinoline scaffold . The target compound’s 8‑methoxy group contributes an XLogP3‑AA value of 6.6, three hydrogen‑bond acceptor sites, and zero hydrogen‑bond donors . Replacing the 8‑methoxy with 8‑fluoro (analog: 3‑(4‑bromophenyl)‑1‑(3,4‑dimethylphenyl)‑8‑fluoro‑1H‑pyrazolo[4,3‑c]quinoline) would reduce the hydrogen‑bond acceptor count and lower logP due to fluorine’s electron‑withdrawing character. Conversely, the 8‑methyl analog (CAS 901006‑57‑3) eliminates the oxygen‑based H‑bond acceptor entirely while increasing lipophilicity . In the pyrazolo[4,3‑c]quinolin‑3‑one benzodiazepine receptor series, 8‑methoxy substitution was shown to enhance receptor affinity relative to 8‑unsubstituted congeners (CGS‑9895: 8‑Cl, IC₅₀ = 0.03 nM; 8‑OCH₃ analog: IC₅₀ = 0.12 nM; vs. 8‑H: IC₅₀ = 1.5 nM), indicating that the 8‑oxygen lone pair participates in favorable receptor interactions while modulating the scaffold’s electronic distribution . The target compound’s methoxy group thus occupies a distinct physicochemical space relative to all other 8‑substituted analogs.

Physicochemical Profiling Drug Design ADME Prediction

N1-3,4-Dimethylphenyl vs. N1-Phenyl Analog Comparison

The N1‑substituent on the pyrazolo[4,3‑c]quinoline scaffold is a critical determinant of kinase selectivity, as demonstrated in the HPK1/FLT3 dual‑inhibitor patent series . The target compound incorporates a 3,4‑dimethylphenyl group at N1, which introduces dual methyl steric bulk and a specific electron‑donating topology not present in the N1‑phenyl analog (3‑(4‑bromophenyl)‑8‑methoxy‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline) . In the HPK1/FLT3 patent, N1‑aryl substitution with methyl groups at the meta and para positions is explicitly claimed as a structural feature that modulates kinase inhibitory potency and selectivity versus the unsubstituted N1‑phenyl baseline . The 3,4‑dimethyl pattern also differs from N1‑(4‑methylphenyl) and N1‑(3‑nitrophenyl) analogs (both commercially available), each of which presents distinct electronic and steric profiles that have been shown to redirect target engagement in related pyrazolo[4,3‑c]quinoline chemotypes . No public domain head‑to‑head kinase profiling data exist for the target compound, but the patent claims establish that the N1‑3,4‑dimethylphenyl substitution is a deliberate design element rather than an arbitrary decoration.

Kinase Inhibition FLT3 HPK1 Scaffold Optimization

1H NMR Fingerprint for Identity Confirmation

The target compound possesses a validated 1H NMR spectroscopic identity via the SpectraBase database (Compound ID JPJlJtw7ZgK), providing a reference fingerprint for procurement quality assurance . Key distinguishing features relative to the closest analog, the meta‑bromo isomer (CAS 901229‑88‑7), include diagnostic shifts in the aromatic proton region arising from the para‑bromo substitution pattern versus meta‑bromo . The 8‑methoxy singlet (δ ~3.8–3.9 ppm, OCH₃) and the two methyl singlets of the 3,4‑dimethylphenyl group (δ ~2.2–2.4 ppm) provide integration markers for purity assessment. In the pyrazolo[4,3‑c]quinoline synthesis and characterization literature, 1H, 13C, and 15N NMR assignments have been rigorously established for related alkyl‑substituted derivatives, demonstrating that unambiguous structural confirmation is achievable via multi‑dimensional NMR (COSY, HSQC, HMBC, NOESY) . These spectroscopic reference data are essential for distinguishing the target compound from synthetic by‑products such as the N2‑substituted regioisomer, which can form during cyclization of 4‑chloroquinoline‑3‑carboxylate precursors with arylhydrazines .

Analytical Chemistry Quality Control Structural Confirmation

ADME-Relevant Physicochemical Properties

Computed physicochemical descriptors from PubChem reveal that the target compound has a rotatable bond count of 3 and a molecular weight of 458.3 g/mol, placing it within the upper range of orally bioavailable chemical space (beyond Lipinski's rule-of-five MW threshold of 500 Da) . The 3,4‑dimethylphenyl N1‑substituent and the 4‑bromophenyl C3‑substituent each contribute one rotatable bond (aryl‑heteroaryl linkage), while the 8‑methoxy group contributes the third. In comparison, the N1‑phenyl analog reduces the rotatable bond count to 2 and the molecular weight by approximately 28 Da (loss of two methyl groups), while the 8‑fluoro analog maintains 3 rotatable bonds but alters the hydrogen‑bond acceptor count and polar surface area . In the context of the pyrazolo[4,3‑c]quinoline class, the rotatable bond count has been identified as a parameter influencing conformational pre‑organization for target binding, with fewer rotatable bonds generally favoring higher affinity in the benzodiazepine receptor series . The target compound’s three rotatable bonds represent a deliberate balance between conformational flexibility for induced‑fit binding and the entropic penalty of free rotation.

Drug-Likeness Permeability Prediction Compound Prioritization

Key Application Scenarios


HPK1/FLT3 Kinase Inhibitor Screening

The HPK1/FLT3 dual‑inhibitor patent landscape explicitly claims 1H‑pyrazolo[4,3‑c]quinolines bearing N1‑substituted phenyl groups, including 3,4‑dimethylphenyl variants, as kinase inhibitors . The target compound’s substitution pattern aligns with the Markush claims of U.S. Patent Application 2025/0011319, making it a candidate for biochemical HPK1 and FLT3 inhibition profiling. Procurement of this compound—rather than the N1‑phenyl or N1‑(4‑methylphenyl) analogs—ensures that the steric and electronic contributions of the 3,4‑dimethyl motif are evaluated, which the patent claims are critical for potency and selectivity optimization. Researchers should request a certificate of analysis with 1H NMR and HPLC purity ≥95% and confirm identity against the SpectraBase reference spectrum before initiating kinase assays .

β-Glucuronidase Inhibition for CID Prophylaxis

The pyrazolo[4,3‑c]quinoline scaffold has been validated as a microbiota β‑glucuronidase‑specific inhibitor class with pH‑dependent activity, capable of preventing CPT‑11‑induced diarrhea in tumor‑bearing mice while preserving antitumor efficacy . The target compound’s 8‑methoxy group and para‑bromophenyl substitution provide a distinct electronic profile within this inhibitor class. When screened in E. coli β‑glucuronidase inhibition assays (pH 6.8–7.4), the compound should be compared directly against the known lead 3‑amino‑4‑(4‑fluorophenylamino)‑1H‑pyrazolo[4,3‑c]quinoline (compound 42) , with the understanding that substitution differences at C3 and N1 will affect potency and pH‑dependence. Use of the meta‑bromo isomer or 8‑fluoro analog as a comparator is not valid without independent IC₅₀ determination.

Anti-Inflammatory NO Inhibition in Macrophages

The pyrazolo[4,3‑c]quinoline class has demonstrated potent inhibition of LPS‑stimulated nitric oxide production in RAW 264.7 cells, with lead compounds achieving IC₅₀ values of 0.19–0.39 μM through iNOS and COX‑2 downregulation . Although the target compound itself has no published NO inhibition data, its structural features—particularly the 8‑methoxy group and para‑bromophenyl substituent—position it within the SAR space defined by the QSAR analysis of derivatives 2a–2r . Procurement for this application should include a request for cytotoxicity data (e.g., MTT assay in RAW 264.7 cells at 10 μM) to control for cell viability confounds, as the class is known to exhibit varying cytotoxicity depending on the phenyl ring substitution pattern .

Halogen-Bond-Guided Drug Design

The para‑bromophenyl group at C3 provides a heavy halogen suitable for halogen‑bonding interactions with backbone carbonyl oxygen atoms in protein binding pockets, a feature that the meta‑bromo isomer cannot geometrically replicate due to altered bond vector orientation . In structure‑based drug design campaigns targeting kinases or other enzymes with halogen‑accepting residues, the target compound serves as a probe for assessing the thermodynamic contribution of a para‑halogen bond versus alternative substitution patterns. Co‑crystallization or SoMo prediction studies should explicitly compare the target compound with its meta‑bromo isomer and the 8‑fluoro analog to quantify the halogen‑bond energy contribution. Procurement must specify the para‑bromo regioisomer unambiguously, as the meta‑bromo isomer (CAS 901229‑88‑7) shares the same molecular formula and molecular weight, making them indistinguishable by mass spectrometry alone .

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